

AZD0156: A Selective ATM Kinase Inhibitor for Cancer Therapy

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Compound of Interest

Compound Name: AZD0156

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AZD0156 is an orally bioavailable and selective small-molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). [1][2][3] ATM is a serine/threonine protein kinase that is activated by DNA double-strand breaks (DSBs), initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[2][3] In many cancers, the DDR pathway is dysregulated, making tumors reliant on specific repair pathways and thus vulnerable to their inhibition. By targeting ATM, **AZD0156** has the potential to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiotherapy, and to exploit synthetic lethality in tumors with specific genetic backgrounds, such as those with BRCA mutations.[1][4][5] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with **AZD0156**.

Core Mechanism of Action

AZD0156 functions as a potent and selective inhibitor of ATM kinase.[6] By binding to the ATP-binding site of ATM, **AZD0156** prevents the autophosphorylation of ATM at Serine 1981, a key step in its activation.[4][7] This inhibition abrogates the downstream signaling cascade, preventing the phosphorylation of key substrates such as CHK2, KAP1, and RAD50.[4] The consequence of this inhibition is the disruption of DNA damage-induced cell cycle checkpoints, leading to the accumulation of DNA damage and subsequent cell death, particularly in combination with DNA-damaging agents.[4][6]

Quantitative Data Summary

The preclinical efficacy of **AZD0156** has been characterized by its potent and selective inhibition of ATM kinase and its ability to potentiate the effects of other anti-cancer agents. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of **AZD0156**

Parameter	Cell Line	Value	Assay Description
IC50 (ATM inhibition)	HT29	0.58 nM	Inhibition of ATM auto-phosphorylation at Ser1981 following irradiation.[4][7]
Selectivity	Various	>1,000-fold vs. ATR, mTOR, PI3K-alpha	Cellular assays measuring the activity of related kinases.[4][7]

Table 2: Preclinical Efficacy of **AZD0156** in Combination Therapies

Combination Agent	Cancer Type	Model	Effect
Olaparib	Triple-Negative Breast Cancer	Patient-Derived Xenograft (HBCx-10, BRCA2 mut)	Improved efficacy of olaparib.[4]
Olaparib	Lung, Gastric, Breast Cancer	Cell Line Panel	Potentiation of olaparib's effects.[1][4]
Irradiation	Non-Small Cell Lung Cancer	Xenograft (NCI-H441)	Enhanced tumor growth inhibitory effects of radiation.[1][4]
Irinotecan	Colorectal Cancer	Patient-Derived Xenograft	Active combination in preclinical models.[8][9]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments used to characterize **AZD0156**.

ATM Kinase Inhibition Assay (Western Blotting)

This assay is used to determine the ability of **AZD0156** to inhibit the phosphorylation of ATM and its downstream substrates.

- Cell Culture and Treatment:
 - Culture cells (e.g., FaDu, HT29) to 70-80% confluency.[\[4\]](#)
 - Pre-treat cells with varying concentrations of **AZD0156** for 1 hour.
 - Induce DNA damage by exposing cells to ionizing radiation (e.g., 5 Gy).[\[4\]](#)
 - Harvest cell lysates at a specified time point post-irradiation (e.g., 1 hour).[\[4\]](#)
- Western Blotting:
 - Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:
 - Phospho-ATM (Ser1981)
 - Total ATM
 - Phospho-Chk2 (Thr68)
 - Phospho-KAP1 (Ser824)
 - Phospho-RAD50
 - γH2AX (a marker of DNA double-strand breaks)[\[4\]](#)

- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect chemiluminescence using an appropriate imaging system.

Cell Viability and Proliferation Assays

These assays assess the impact of **AZD0156**, alone or in combination, on cancer cell growth and survival.

- Colony Formation Assay:
 - Seed cells at a low density in 6-well plates.
 - Treat cells with **AZD0156** and/or a combination agent (e.g., olaparib, radiation).[\[4\]](#)
 - Allow cells to grow for 7-14 days until visible colonies form.[\[4\]](#)
 - Fix and stain the colonies (e.g., with crystal violet).
 - Count the number of colonies to determine the surviving fraction.
- Sytox Green Proliferation Assay:
 - Seed cells in 96-well plates.
 - Treat cells with a dose range of **AZD0156** and/or a combination agent.
 - After the desired incubation period (e.g., 5-8 days), lyse the cells and stain with Sytox Green, a fluorescent dye that binds to DNA.[\[7\]](#)
 - Measure fluorescence to determine the relative cell number and calculate GI50 (50% growth inhibition) values.[\[7\]](#)

In Vivo Xenograft Studies

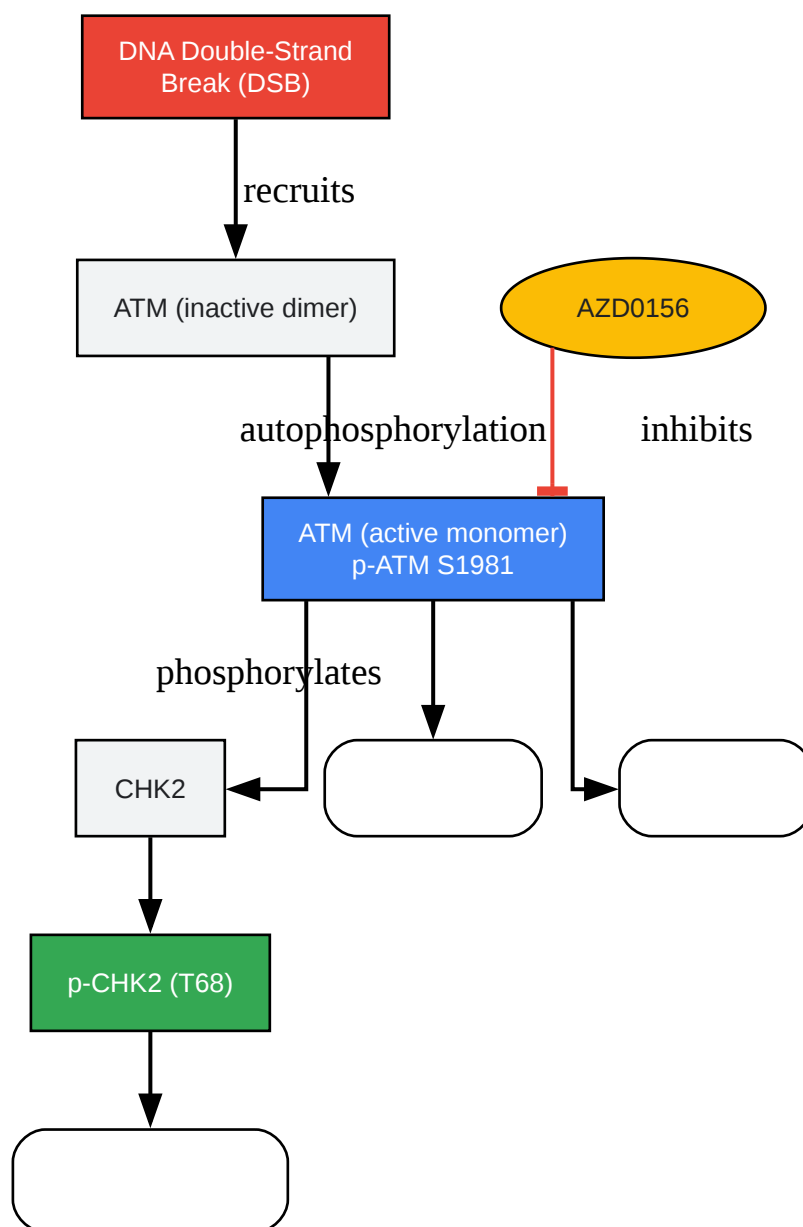
Animal models are essential for evaluating the in vivo efficacy and pharmacokinetics of **AZD0156**.

- Tumor Implantation:

- Subcutaneously implant human cancer cells (e.g., NCI-H441, patient-derived xenografts) into immunocompromised mice.[\[4\]](#)[\[10\]](#)
- Allow tumors to reach a palpable size.
- Drug Administration:
 - Randomize mice into treatment groups (e.g., vehicle, **AZD0156** alone, combination agent alone, combination of **AZD0156** and agent).
 - Administer **AZD0156** orally at a specified dose and schedule (e.g., 10 mg/kg, once daily).[\[7\]](#)
 - Administer the combination agent according to its established protocol (e.g., olaparib at 50 mg/kg, orally; irradiation at 2 Gy daily for 5 days).[\[4\]](#)[\[7\]](#)
- Efficacy Assessment:
 - Measure tumor volume regularly (e.g., twice weekly) using calipers.
 - Monitor animal body weight as an indicator of toxicity.
 - At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blotting for pATM).[\[4\]](#)

Visualizations

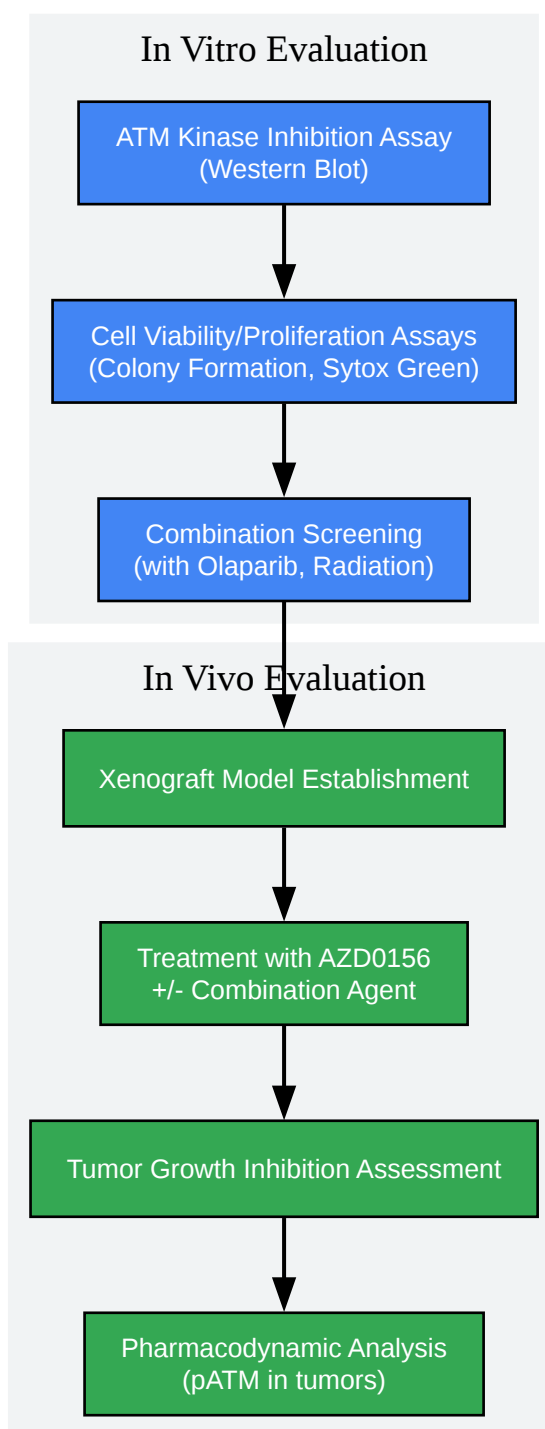
Signaling Pathway



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Caption: ATM Signaling Pathway and the inhibitory action of **AZD0156**.

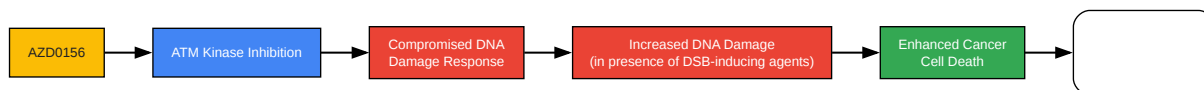
Experimental Workflow



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Caption: Preclinical evaluation workflow for **AZD0156**.

Logical Relationship



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Caption: Mechanism of action of **AZD0156** leading to therapeutic sensitization.

Conclusion

AZD0156 is a highly potent and selective ATM kinase inhibitor with a well-defined mechanism of action. Preclinical data strongly support its potential as a sensitizing agent in combination with DNA-damaging therapies such as PARP inhibitors, chemotherapy, and radiation. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of **AZD0156** as a promising anti-cancer therapeutic. Ongoing clinical trials will be crucial in determining its safety and efficacy in patients.[1][4]

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